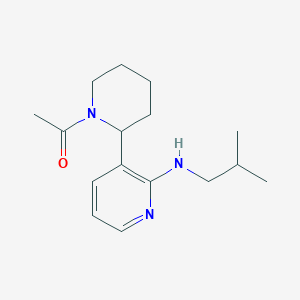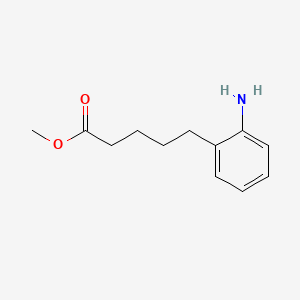
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-氨基吡啶-2-基)哌嗪-1-羧酸酯是一种化学化合物,其分子式为C14H22N4O2,分子量为278.35 g/mol 。它以在化学、生物学和医学等各个领域的应用而闻名。该化合物具有哌嗪环,这是一种在许多生物活性分子中常见的结构单元。
准备方法
合成路线和反应条件
4-(4-氨基吡啶-2-基)哌嗪-1-羧酸酯的合成通常涉及哌嗪与2-硝基-5-卤代吡啶反应,然后进行N-保护和催化氢化 。具体步骤如下:
亲核取代: 哌嗪与2-硝基-5-卤代吡啶反应形成中间体。
N-保护: 然后使用叔丁基保护中间体。
催化氢化: 保护的中间体进行催化氢化以得到最终产物。
工业生产方法
该化合物的工业生产方法没有广泛记录,但它们很可能遵循类似的合成路线,并针对大规模生产进行了优化。这包括使用连续流反应器和自动化系统以确保一致的质量和产量。
化学反应分析
反应类型
4-(4-氨基吡啶-2-基)哌嗪-1-羧酸酯可以进行各种化学反应,包括:
氧化: 氨基可以氧化形成硝基衍生物。
还原: 硝基可以还原回氨基。
取代: 哌嗪环可以与各种亲电子试剂发生取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用钯碳 (Pd/C) 进行催化氢化是一种典型的方法。
取代: 烷基卤化物和酰氯等亲电子试剂常用。
主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氨基的氧化可以产生硝基衍生物,而取代反应可以在哌嗪环上引入各种官能团。
科学研究应用
4-(4-氨基吡啶-2-基)哌嗪-1-羧酸酯在科学研究中具有广泛的应用 :
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为受体研究中配体的潜力。
医学: 探索其潜在的治疗作用,尤其是在开发新药方面。
工业: 用于生产各种化学中间体和活性药物成分。
作用机制
4-(4-氨基吡啶-2-基)哌嗪-1-羧酸酯的作用机制涉及它与特定分子靶标和途径的相互作用 。哌嗪环可以充当支架,以将药效基团排列在适当的位置,以便与靶分子相互作用。这种相互作用可以调节酶、受体和其他蛋白质的活性,从而导致各种生物效应。
相似化合物的比较
4-(4-氨基吡啶-2-基)哌嗪-1-羧酸酯可以与其他类似的化合物进行比较,例如:
- 4-(4-甲基吡啶-2-基)哌嗪-1-羧酸酯
- 4-(4-氯吡啶-2-基)哌嗪-1-羧酸酯
- 4-(4-氟吡啶-2-基)哌嗪-1-羧酸酯
这些化合物共用哌嗪环和吡啶部分,但在吡啶环上的取代基不同。4-(4-氨基吡啶-2-基)哌嗪-1-羧酸酯的独特特性,如其特定的氨基,使其具有独特的化学反应性和生物活性。
属性
分子式 |
C10H13N4O2- |
|---|---|
分子量 |
221.24 g/mol |
IUPAC 名称 |
4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H14N4O2/c11-8-1-2-12-9(7-8)13-3-5-14(6-4-13)10(15)16/h1-2,7H,3-6H2,(H2,11,12)(H,15,16)/p-1 |
InChI 键 |
MANCAYQJYRCCFN-UHFFFAOYSA-M |
规范 SMILES |
C1CN(CCN1C2=NC=CC(=C2)N)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)


![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)




![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)


![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)
